molecular formula C10H14N4O2S B2545571 1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1005308-55-3

1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2545571
CAS No.: 1005308-55-3
M. Wt: 254.31
InChI Key: GRBBKAUHRFLPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, widely recognized as Src Inhibitor-1, is a potent, cell-permeable, and selective ATP-competitive inhibitor of the Src family of tyrosine kinases (SFKs). Its primary research value lies in dissecting the complex signaling pathways governed by Src, a key regulator of numerous cellular processes. This compound has been extensively used to study the role of Src in cancer cell proliferation, migration, and invasion, as its inhibition can suppress these malignant phenotypes Link . Beyond oncology, Src Inhibitor-1 is a critical tool for investigating platelet activation and thrombosis, given Src's involvement in signaling downstream of glycoprotein VI (GPVI) and other collagen receptors Link . Furthermore, it is employed in bone biology research to understand osteoclast function and bone resorption, as Src deficiency or inhibition leads to osteopetrosis. By providing high selectivity for SFKs over other kinases, this inhibitor enables researchers to precisely elucidate the mechanistic role of Src in disease models, facilitating target validation and the exploration of novel therapeutic strategies.

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-propylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-2-5-17-10-12-8-7(9(16)13-10)6-11-14(8)3-4-15/h6,15H,2-5H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBBKAUHRFLPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C=NN2CCO)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with a suitable pyrazolo[3,4-d]pyrimidine precursor in the presence of a propylthiolating agent. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment. The compound has been shown to inhibit specific kinases that are crucial for tumor cell proliferation. For instance:

  • CDK2 Inhibition : Compounds similar to 1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation and are frequently dysregulated in cancers .
  • Case Study : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for further drug development .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored extensively:

  • Mechanism : These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response.
  • Comparative Studies : In animal models, compounds based on this scaffold showed reduced edema and inflammation compared to standard anti-inflammatory drugs like Diclofenac .

Antimicrobial Activity

The antimicrobial potential of this compound has also been documented:

  • Activity Spectrum : Studies indicate that this compound exhibits activity against a range of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.
  • Testing Methods : Antimicrobial efficacy was evaluated using agar diffusion and broth dilution methods, demonstrating significant inhibition zones compared to control antibiotics .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerCDK2 Inhibition
Anti-inflammatoryCOX-2 Inhibition
AntimicrobialBacterial and fungal inhibition

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at N1 and C6

The biological and physicochemical properties of pyrazolopyrimidinones are highly dependent on substituents. Key comparisons include:

Compound Name N1 Substituent C6 Substituent Key Properties/Activities References
1-(2-Hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 2-Hydroxyethyl Propylthio Theoretical solubility ↑ vs. alkyl chains; potential PDE inhibition inferred from analogs
1-(2-Hydroxy-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 2-Hydroxy-2-phenylethyl Methylthio Mp: 207–209°C; 72% yield; improved crystallinity due to aromatic group
1-Phenyl-6-[(3-fluorobenzyl)thio]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Phenyl 3-Fluorobenzylthio ALDH1A inhibition (HPLC purity: 98–99%)
1-(4-Fluorophenethyl)-6-((2-morpholinoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluorophenethyl 2-Morpholinoethylthio Mp: 213–215°C; 86% yield; morpholino group enhances solubility
3-Phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one N/A (thienopyrimidine core) Propylthio CAS 686770-80-9; structural analog with propylthio but different core

Key Observations :

  • N1 Hydroxyethyl vs. Aryl Groups : Hydroxyethyl substituents (e.g., 2-hydroxyethyl or 2-hydroxy-2-phenylethyl) improve water solubility compared to hydrophobic aryl groups (e.g., phenyl or fluorophenyl), which may enhance bioavailability .
  • C6 Propylthio vs.

Biological Activity

1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H14N4OS
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 174535-73-0

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : These compounds often target specific enzymes involved in cellular signaling pathways. For instance, they may inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are implicated in cancer progression .
  • Antioxidant Properties : Some studies have demonstrated that pyrazolo compounds can act as antioxidants, reducing oxidative stress in cells and protecting against damage from reactive oxygen species (ROS) .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting tumor cell proliferation. For example, a study highlighted its effectiveness against breast cancer cells by inhibiting CDK2 activity, leading to cell cycle arrest .

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties. It has been associated with the inhibition of viral replication in certain models, potentially making it a candidate for further development against viral infections .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. In experimental models involving oxidative stress, it demonstrated significant protective effects on cellular components, suggesting its potential use in mitigating oxidative damage .

Study 1: Anticancer Efficacy

In a study assessing the anticancer effects of various pyrazolo derivatives, this compound was found to significantly reduce cell viability in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 20 µM. The mechanism was attributed to its ability to inhibit CDK2 activity and induce apoptosis through the activation of caspase pathways .

Study 2: Antioxidant Effects

Another investigation focused on the antioxidant properties of this compound using erythrocyte models exposed to oxidative stress. Results indicated that treatment with the compound reduced the percentage of altered erythrocytes significantly compared to controls exposed solely to oxidative agents (40.3% vs. 12% altered cells) .

Comparative Analysis of Biological Activities

Activity TypeMechanismReference
AnticancerCDK inhibition leading to apoptosis
AntiviralInhibition of viral replication
AntioxidantReduction of oxidative stress markers

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions. For example, the 2-hydroxyethyl group’s protons appear as a triplet (δ ~3.6–3.8 ppm) and a multiplet (δ ~4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : Use HRMS to verify molecular weight (e.g., [M+H]+ calculated for C11H16N4O2S: 293.10) .
  • HPLC : Ensure purity >95% with reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers design experiments to evaluate the impact of 2-hydroxyethyl and propylthio groups on phosphodiesterase (PDE) inhibition?

Q. Answer :

  • Structure-Activity Relationship (SAR) Studies :
    • Synthesize analogs with modified substituents (e.g., replacing propylthio with methylthio or phenylthio) .
    • Test inhibitory activity against PDE isoforms (e.g., PDE9A) using fluorescence-based assays with IBMX as a control .
  • Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding interactions with PDE catalytic domains. The hydroxyethyl group may form hydrogen bonds with Glu406 or Tyr424 residues .

Advanced: How to resolve contradictions in biological activity data across structurally similar derivatives?

Q. Answer :

  • Substituent-Specific Effects : Compare analogs with varying substituents. For instance, propylthio groups may enhance lipophilicity and membrane permeability compared to shorter alkyl chains, affecting cellular uptake .
  • Assay Variability : Standardize assay conditions (e.g., pH, temperature, cell lines). Inconsistent IC50 values for antifungal activity in Sclerotinia sclerotiorum were linked to differences in solvent carriers (DMSO vs. water) .
  • Replicate Studies : Validate findings across independent labs using identical protocols and compound batches .

Advanced: What formulation strategies improve solubility for in vivo pharmacokinetic studies?

Q. Answer :

  • Salt Formation : Convert the free base to a hydrochloride salt using HCl in ethanol, improving aqueous solubility .
  • Prodrug Design : Esterify the hydroxyethyl group (e.g., acetyl or phosphate esters) to enhance bioavailability, with enzymatic cleavage in vivo .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to increase circulation time and reduce renal clearance .

Advanced: How can crystallography elucidate the binding mode of this compound with target enzymes?

Q. Answer :

  • Co-crystallization : Grow crystals of the compound bound to PDE9A or ALDH1A enzymes using vapor diffusion methods (e.g., 20% PEG 3350, pH 7.5) .
  • X-ray Diffraction : Resolve structures at 1.8–2.2 Å resolution to identify critical interactions (e.g., hydrogen bonds between the pyrimidinone core and catalytic residues) .

Basic: What are the key stability considerations for long-term storage of this compound?

Q. Answer :

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thioether group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the pyrimidinone ring .
  • Purity Monitoring : Reassay purity via HPLC every 6 months to detect decomposition products .

Advanced: How to optimize reaction yields when introducing bulky substituents like propylthio?

Q. Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20% using controlled microwave irradiation (100°C, 150 W) .
  • Phase-Transfer Catalysis : Employ tetrabutylammonium bromide (TBAB) to facilitate thiol substitution in biphasic systems (water/dichloromethane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.